molecular formula C17H14N6O3 B10999805 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B10999805
M. Wt: 350.3 g/mol
InChI Key: ZGQWTGXRABQDSS-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinazolinone derivatives with triazolopyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)ACETAMIDE is unique due to its specific combination of quinazolinone and triazolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H14N6O3/c24-15(18-9-14-21-20-13-7-3-4-8-22(13)14)10-23-16(25)11-5-1-2-6-12(11)19-17(23)26/h1-8H,9-10H2,(H,18,24)(H,19,26)

InChI Key

ZGQWTGXRABQDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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